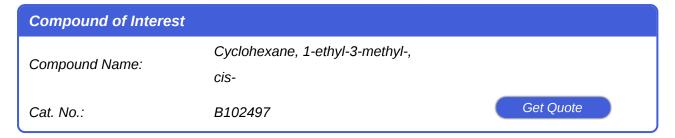


In-Depth Technical Guide: Physical Characteristics of cis-1-Ethyl-3-methylcyclohexane

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For: Researchers, Scientists, and Drug Development Professionals On: Core Physical and Spectroscopic Properties

This technical guide provides a comprehensive overview of the key physical and spectroscopic characteristics of cis-1-ethyl-3-methylcyclohexane. The information is curated for professionals in research and development who require precise data for modeling, synthesis, and quality control applications. This document includes tabulated physical properties, detailed experimental protocols for their determination, and a logical workflow for the characterization process.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application and handling. The following table summarizes the key quantitative data for cis-1-ethyl-3-methylcyclohexane.



Property	Value	Unit	Notes / Reference(s)
Molecular Formula	C ₉ H ₁₈	-	[1][2]
Molecular Weight	126.24	g/mol	[1][3]
CAS Number	19489-10-2	-	[1][3]
Appearance	Colorless Liquid	-	[1][4]
Boiling Point	150.8 - 156	°C at 760 mmHg	[1][5]
Density	0.769 - 0.8	g/cm³	[1][5]
Refractive Index (n_D)	1.422 - 1.43	-	at 20°C[1][4]
Melting Point	-77.27	°C	(Estimate)[1]
Flash Point	31.9	°C	[1]
Vapor Pressure	4.81	mmHg	at 25°C[1]

Spectroscopic Data

Spectroscopic analysis provides structural confirmation and purity assessment. Data for cis-1-ethyl-3-methylcyclohexane is available across several standard analytical techniques.



Spectroscopic Method	Data Summary	
Gas Chromatography-Mass Spectrometry (GC-MS)	The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which is crucial for identification in complex mixtures. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[6]	
Infrared (IR) Spectroscopy	The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for cis-1-ethyl-3-methylcyclohexane, showing characteristic C-H stretching and bending vibrations for saturated aliphatic rings.[6]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	While specific spectra for this exact isomer are not readily available in public databases, related compounds' spectra are documented. ¹³ C NMR data is referenced on PubChem, indicating its utility for confirming the carbon skeleton.[7] ¹ H and ¹³ C NMR would be the definitive methods for structural elucidation and isomeric purity confirmation.	

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties listed above. These protocols are generalized for a liquid hydrocarbon like cis-1-ethyl-3-methylcyclohexane.

Boiling Point Determination (ASTM D1078)

This protocol is adapted from the ASTM D1078 standard for determining the distillation range of volatile organic liquids.[1][3][8]

Apparatus Setup: Assemble a distillation apparatus consisting of a 100-mL distillation flask, a
condenser, a graduated receiving cylinder, and a calibrated thermometer placed so its bulb is
just below the vapor tube.



- Sample Preparation: Measure 100 mL of the cis-1-ethyl-3-methylcyclohexane sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.
- Distillation: Heat the flask at a uniform rate. Record the temperature when the first drop of distillate falls from the condenser tip (Initial Boiling Point).
- Data Collection: Continue distillation at a rate of 4-5 mL per minute. The boiling point is typically recorded as the stable temperature observed during the distillation of the bulk of the liquid.
- Pressure Correction: Correct the observed boiling point to standard atmospheric pressure (760 mmHg) using established correction factors if the experimental pressure deviates.

A micro boiling point determination using a Thiele tube and an inverted capillary is a suitable alternative for smaller sample volumes.[9][10]

Density Measurement

Density can be accurately determined using a pycnometer or a digital density meter.

3.2.1 Pycnometer Method

- Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 25 mL). Weigh the empty, dry pycnometer on an analytical balance (m₁).[11][12][13]
- Calibration: Fill the pycnometer with deionized water of a known temperature and density.
 Weigh the filled pycnometer (m₂) to precisely determine its internal volume.
- Sample Measurement: Empty and dry the pycnometer. Fill it with the cis-1-ethyl-3-methylcyclohexane sample, ensuring no air bubbles are present. Bring the pycnometer and its contents to a constant temperature (e.g., 20°C) in a water bath.
- Weighing: Carefully dry the exterior of the pycnometer and weigh it (m₃).
- Calculation: Calculate the density (ρ) using the formula: $\rho = (m_3 m_1) / V$, where V is the calibrated volume of the pycnometer.

3.2.2 Digital Density Meter (Oscillating U-Tube)



- Calibration: Calibrate the instrument with dry air and deionized water according to the manufacturer's instructions.[14][15][16]
- Sample Injection: Inject approximately 1-2 mL of the cis-1-ethyl-3-methylcyclohexane sample into the measurement cell using a syringe, ensuring no bubbles are introduced.
- Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to its density. The temperature is precisely controlled by the instrument.
- Data Readout: The density value is displayed directly by the instrument, typically to four or five decimal places.

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer.[6][17]

- Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
- Sample Application: Place 2-3 drops of the cis-1-ethyl-3-methylcyclohexane sample onto the clean, dry surface of the measuring prism.
- Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C, maintained by a circulating water bath).
- Reading: Look through the eyepiece and adjust the control knob until the boundary between
 the light and dark fields aligns with the crosshairs. If color dispersion is observed, adjust the
 compensator dial to achieve a sharp, achromatic boundary.
- Data Recording: Read the refractive index value directly from the instrument's scale.

Spectroscopic Analysis Protocols

- 3.4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: Prepare a dilute solution of the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative



analysis.[18][19]

- Instrument Setup:
 - Column: Use a non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane
 column (e.g., DB-5 or HP-5MS), suitable for separating hydrocarbon isomers.[20][21]
 - Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure elution of all components.
 - MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Scan a
 mass range appropriate for the compound and expected fragments (e.g., m/z 40-300).
- Analysis: Inject a small volume (e.g., 1 μL) of the prepared sample. The resulting total ion chromatogram (TIC) will show the retention time, and the mass spectrum of the corresponding peak will provide the fragmentation pattern for identification.
- 3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
- Method: For a neat liquid like cis-1-ethyl-3-methylcyclohexane, the Attenuated Total Reflectance (ATR) method is most convenient.[22][23][24]
- Sample Application: Place one drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scan range is 4000-400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
- 3.4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

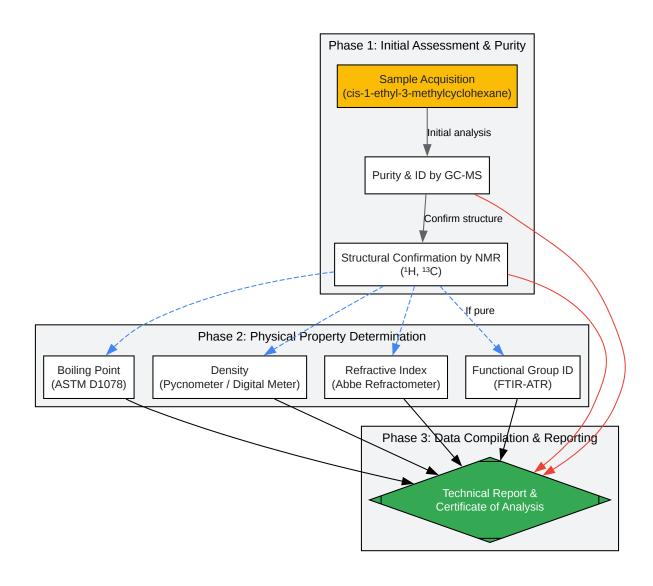


- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[25][26]
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[27][28]
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualization: Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a liquid chemical sample such as cis-1-ethyl-3-methylcyclohexane.





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